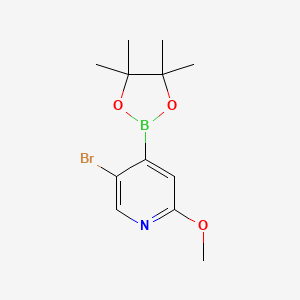![molecular formula C16H14N4O3S2 B13130043 3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid: is a complex organic compound that features a benzoic acid core linked to a bithiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the bithiazole core, which is then functionalized with an acetamido group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the bithiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole moiety can engage in π-π stacking interactions, while the acetamido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 4-Aminomethylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison: Compared to these similar compounds, 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid is unique due to the presence of the bithiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C16H14N4O3S2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N4O3S2/c1-8-13(25-16(17-8)18-9(2)21)12-7-24-15(20-12)19-11-5-3-4-10(6-11)14(22)23/h3-7H,1-2H3,(H,19,20)(H,22,23)(H,17,18,21) |
Clé InChI |
AYSRHUJFCKXTHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)


![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)


![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)




